molecular formula C26H26N2O2 B2658919 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide CAS No. 1210710-84-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide

Cat. No. B2658919
M. Wt: 398.506
InChI Key: UUXMSDIEBAMUHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, “N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide (HB-UC-15)”, has been described . The general procedure involves dissolving a precursor compound in dichloromethane, adding trimethylamine dropwise, and stirring at room temperature for 30 minutes. Then, 4-nitro benzoyl chloride is added and stirring is continued for 1 hour .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Palladium-Catalyzed Synthesis : A method for synthesizing 4-phenylquinazolinones via a palladium-catalyzed domino reaction, involving N-benzylation, benzylic C-H amidation, and dehydrogenation in water, is relevant to the compound (Hikawa et al., 2012).
  • Thermal Fragmentation Studies : Investigations into the thermal fragmentation of N-arylbenzamide oximes, leading to various products through a free radical mechanism, could provide insights into the behavior of similar compounds (Gaber et al., 2008).

Pharmacological and Biological Applications

  • HDAC6 Inhibitors : Studies on constrained heterocyclic analogues like tetrahydroisoquinolines, which show enhanced selectivity and inhibitory activity for the HDAC6 isoform, could be related to the compound's biological activity (Blackburn et al., 2013).
  • Anticancer Agents : The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been explored for potential anticancer properties, with specific modifications on the phenyl ring showing potent cytotoxicity in various cancer cell lines (Redda et al., 2010).

Analytical and Diagnostic Applications

  • Electrospray Mass Spectrometry : The study of N-linked carbohydrates derivatized at the reducing terminus, including derivatives from compounds similar to the one , using electrospray and collision-induced dissociation fragmentation spectra, could be relevant for analytical purposes (Harvey, 2000).

Material Science and Organic Chemistry

  • Cyclization Processes : Research on the cyclization of 2-benzoylamino-N-methyl-thiobenzamides to 3-methyl-2-phenylquinazolin-4-thiones, and the characterization of these compounds, can be pertinent to the study of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide (Hanusek et al., 2006).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c1-2-7-19-11-13-20(14-12-19)25(29)27-23-15-16-24-22(18-23)10-6-17-28(24)26(30)21-8-4-3-5-9-21/h3-5,8-9,11-16,18H,2,6-7,10,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXMSDIEBAMUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide

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